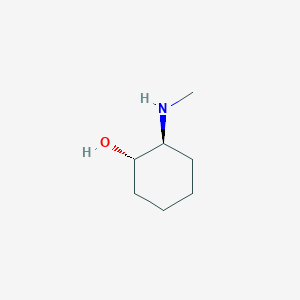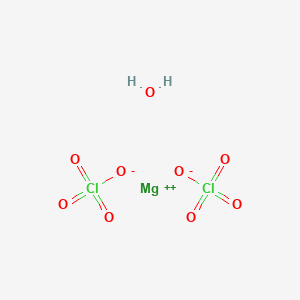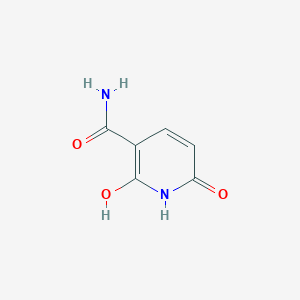
3-Hydroxycyclohexanecarboxylic acid
概述
描述
3-Hydroxycyclohexanecarboxylic acid is an organic compound with the molecular formula C7H12O3. It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
3-Hydroxycyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of benzoic acid. This process typically uses a catalyst such as rhodium-on-alumina and ethanol as a solvent. The reaction is carried out under hydrogen pressure, resulting in the reduction of the aromatic ring to form the cyclohexane derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These methods utilize high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the complete reduction of the aromatic ring while minimizing side reactions .
化学反应分析
Types of Reactions
3-Hydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexanol.
Substitution: Formation of cyclohexyl chloride or bromide.
科学研究应用
3-Hydroxycyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 3-Hydroxycyclohexanecarboxylic acid involves nucleophilic acyl substitution reactions. The carboxylic acid group can undergo nucleophilic attack by various nucleophiles, leading to the formation of esters, amides, and other derivatives. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
相似化合物的比较
3-Hydroxycyclohexanecarboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the hydroxyl group, making it less reactive in certain reactions.
4-Hydroxycyclohexanecarboxylic acid: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and properties.
Cyclohexanol: Lacks the carboxylic acid group, making it less versatile in synthetic applications.
The presence of both hydroxyl and carboxylic acid groups in this compound makes it unique and versatile for various chemical transformations and applications.
属性
IUPAC Name |
3-hydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZDHFKPEDWWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10413642, DTXSID40901229 | |
| Record name | 3-hydroxycyclohexane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10413642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_316 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606488-94-2 | |
| Record name | 3-hydroxycyclohexane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10413642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxycyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereochemistry of 3-hydroxycyclohexanecarboxylic acid?
A: The stereochemistry of this compound plays a crucial role in its biological activity and chemical reactivity. Research has focused on understanding the relative configurations of the 2- and 3-hydroxycyclohexanecarboxylic acids and their relationship to the stereochemistry of catalytic hydrogenation of substituted cyclohexanones. [, ] This understanding is vital for developing specific synthetic routes and predicting the behavior of these compounds in various reactions.
Q2: How is this compound synthesized in nature?
A: Studies on the bacterium Alicyclobacillus acidocaldarius reveal a biosynthetic pathway for cyclohexanecarboxylic acid, a related compound. This pathway utilizes shikimic acid as a precursor and involves the formation of this compound as an intermediate. [] Specifically, 5-hydroxycyclohex-1-enecarboxylic acid is reduced to (1S,3S)-3-hydroxycyclohexanecarboxylic acid, which is then dehydrated to form 2-cyclohexenecarboxylic acid. [] This pathway highlights the importance of this compound as a building block in natural product biosynthesis.
Q3: Are there any notable derivatives of this compound?
A: Yes, research on lactone rearrangements has explored derivatives of this compound. [] Lactones, cyclic esters, can be formed from these acids and are known to undergo various rearrangements, offering possibilities for synthesizing structurally diverse compounds. This area of research highlights the versatility of this compound as a starting material for chemical synthesis.
Q4: Has this compound been found in natural sources?
A: Interestingly, a related compound, this compound, has been isolated from the plant Senecio cannabifolius. [] This finding suggests the potential presence of this compound or its derivatives in other natural sources, warranting further investigation into their biological activities and ecological roles.
Q5: What is the potential of this compound in synthetic chemistry?
A: The synthesis of the first optically active anti-Bredt rule compound, (–)-(5S)-bicyclo[3.3.1]non-1-ene, utilized (–)-(1R,3S)-cis-3-hydroxycyclohexanecarboxylic acid as a starting material. [] This achievement demonstrates the potential of this compound and its derivatives as valuable building blocks for synthesizing complex molecules with unique structural features and potential biological applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[3-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1587898.png)
